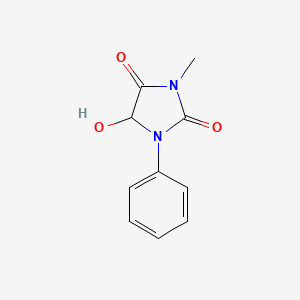

5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-11-8(13)9(14)12(10(11)15)7-5-3-2-4-6-7/h2-6,9,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUQFAAWUDHYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(N(C1=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340441 | |

| Record name | 5-hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32533-76-9 | |

| Record name | 5-hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-phenylglycine with formaldehyde and subsequent oxidation . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imidazolidine ring can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products:

- Oxidation products include ketones and aldehydes.

- Reduction products include various imidazolidine derivatives.

- Substitution products include halogenated or nitro-substituted phenyl derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocyclic Compounds

5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Cyclization of N-phenylglycine with formaldehyde , followed by oxidation.

- Use of continuous flow reactors for industrial-scale synthesis, optimizing yields and purity through advanced purification techniques like crystallization and chromatography.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown its effectiveness in inhibiting the growth of various pathogens and cancer cell lines, suggesting its utility as a therapeutic agent.

Mechanism of Action

The compound's mechanism involves interactions with specific molecular targets within biological systems. The hydroxy group can form hydrogen bonds with biological molecules, while the imidazolidine ring may interact with enzymes and receptors, modulating their functions.

Agricultural Applications

Herbicide and Fungicide

this compound has been identified as an effective herbicide and fungicide. Its mechanism typically disrupts metabolic pathways in target organisms, leading to growth inhibition or cell death. This makes it a promising candidate for agricultural applications aimed at pest control.

Case Studies

-

Anticancer Activity Study

A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of prostate cancer cells in vitro. The study highlighted its potential as a lead compound for developing new cancer therapies . -

Agricultural Efficacy Trials

Field trials conducted to assess the herbicidal activity of the compound showed significant reductions in weed populations without adversely affecting crop yields. These trials support its application in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The imidazolidine ring can interact with enzymes and receptors, modulating their function. The phenyl group can participate in π-π interactions, further affecting the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

- Synthesis : Multicomponent reactions (e.g., ) offer efficiency, while Strecker syntheses () enable diverse aryl substitutions.

- Biological Activity : Substituents at position 5 significantly influence activity. For example, IM-7 (bulky isopropyl group) shows cardiovascular effects, whereas IM-3 (ethyl group) exhibits CNS modulation .

Comparison with Thiazolidine-2,4-diones

Thiazolidine-2,4-diones, though structurally distinct (sulfur atom at position 1), share similar pharmacological relevance. Notable examples include:

Key Differences :

- Electronic Effects : The hydroxy group in 1m reduces activity compared to methoxy (1d), suggesting electron-donating groups enhance LOX inhibition .

Mechanistic and Stability Considerations

- Hydrogen Bonding : The 5-hydroxy group in the target compound may form intramolecular hydrogen bonds with the ketone at position 4, stabilizing the ring conformation .

- Synthetic Pathways : Multicomponent reactions (e.g., ) often proceed via intermediates such as α-ketoamide adducts, while Strecker syntheses involve cyanide-mediated cyclization .

- Stability : Alkoxy substituents (e.g., ethoxy in ) may confer hydrolytic stability compared to hydroxy groups, which could undergo oxidation or esterification .

Pharmacological Implications

- Enzyme Inhibition : Thiazolidinediones with electron-withdrawing substituents (e.g., halogens) show moderate LOX inhibition (~46–49%), while hydroxy-substituted analogs exhibit reduced activity . This suggests the target compound’s hydroxy group may require optimization for enzyme-targeted applications.

- Bioavailability : The hydroxy group could enhance membrane permeability via hydrogen bonding with biological targets, as seen in CNS-active hydantoins (e.g., IM-3) .

Biological Activity

5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione, also known as a derivative of imidazolidine, has garnered attention for its diverse biological activities. This compound is primarily being investigated for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular structure of this compound features a hydantoin framework, characterized by the presence of a phenyl group and a hydroxyl group. The presence of these functional groups is believed to play a crucial role in its biological activity.

Chemical Formula

- Molecular Formula : C10H12N2O3

- CAS Number : 32533-76-9

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effective inhibition.

In Vitro Studies

A study highlighted the compound's effectiveness against several pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 8 µg/mL |

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 0.67 |

| HCT116 (Colon) | 0.80 |

| PC3 (Prostate) | 0.87 |

The mechanism of action is thought to involve the inhibition of key enzymes and pathways associated with tumor growth, such as histone deacetylases (HDACs) and protein-tyrosine phosphatase 1B (PTP1B), which are crucial in regulating cellular functions related to cancer progression.

The biological activity of this compound can be attributed to:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological molecules.

- Enzyme Interaction : The imidazolidine ring interacts with various enzymes and receptors.

- π-π Interactions : The phenyl group participates in π-π interactions, influencing the compound's biological efficacy.

Study on Neuroprotective Effects

A notable study investigated the neuroprotective effects of derivatives of imidazolidine compounds, including this compound. It was found to inhibit BACE activity, which is implicated in Alzheimer's disease pathology. This suggests potential therapeutic applications in neurodegenerative disorders .

Research on Herbicidal Activity

Additionally, the compound has been noted for its herbicidal properties, indicating its potential use in agricultural applications as an effective fungicide and herbicide .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione?

- Methodological Answer : Utilize factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst concentration) and identify optimal conditions. For example, orthogonal arrays can minimize experimental runs while maximizing data output, as suggested in factorial design frameworks . Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error approaches .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, IR). For crystallographic validation, use single-crystal X-ray diffraction to resolve bond angles and spatial arrangements, as demonstrated in studies of structurally analogous imidazolidinediones . Cross-reference experimental spectral data with PubChem’s computed properties (e.g., InChIKey, SMILES) to confirm molecular identity .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : Conduct accelerated degradation studies under varying temperatures, humidity, and light exposure. Monitor hydrolysis of the imidazolidinedione ring via LC-MS. Store samples in inert atmospheres (argon) at –20°C, as recommended for sensitive heterocyclic compounds .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of this compound formation?

- Methodological Answer : Apply density functional theory (DFT) to map energy profiles for key steps like cyclization or hydroxylation. Compare calculated activation energies with experimental kinetic data to validate mechanistic hypotheses. Tools like Gaussian or ORCA are standard for such analyses, aligning with ICReDD’s integration of computational and experimental workflows .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Employ multi-nuclear NMR (e.g., , ) to distinguish tautomeric forms or stereochemical ambiguities. For example, discrepancies in carbonyl stretching frequencies (IR) may arise from hydrogen bonding; variable-temperature NMR can confirm dynamic equilibria . Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .

Q. How do substituents on the phenyl ring influence the bioactivity of 5-Hydroxy-3-methyl-1-phenylimidazolidinedione analogs?

- Methodological Answer : Design a SAR (Structure-Activity Relationship) study by synthesizing derivatives with electron-withdrawing/donating groups (e.g., –NO, –OCH). Test in vitro bioactivity (e.g., enzyme inhibition) and correlate with Hammett σ constants or molecular docking scores. Use ANOVA to identify statistically significant trends .

Key Methodological Insights

- Experimental Design : Integrate combinatorial chemistry with machine learning to prioritize synthetic routes, reducing resource consumption .

- Data Integrity : Use encrypted electronic lab notebooks (ELNs) to ensure traceability and compliance with chemical hygiene plans .

- Contradiction Management : Apply ab initio molecular dynamics (AIMD) to simulate solvent effects on reaction outcomes, addressing discrepancies between theoretical and experimental yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.